Home > Products > Screening Compounds P71908 > 2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine
2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine - 1643499-70-0

2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine

Catalog Number: EVT-1698517
CAS Number: 1643499-70-0
Molecular Formula: C11H13N5
Molecular Weight: 215.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

PF-06459988

Compound Description: PF-06459988 is a third-generation, irreversible inhibitor of the T790M-containing epidermal growth factor receptor (EGFR) mutants. It exhibits high potency and selectivity toward drug-resistant EGFR mutants, particularly the double mutants L858R/T790M and Del/T790M []. This compound demonstrates minimal activity against wild-type EGFR, making it a promising therapeutic agent for NSCLC patients with acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) [].

Reference:

N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines

Compound Description: This series of compounds represents a novel class of potent and selective CDK2 inhibitors []. These derivatives exhibit sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines, highlighting their potential as anticancer agents []. Mechanistically, these compounds induce cell cycle arrest and apoptosis in ovarian cancer cells by reducing retinoblastoma phosphorylation at Thr821 [].

Reference:

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

Compound Description: GDC-0994 (22) is an orally bioavailable, small-molecule inhibitor selective for ERK kinase activity []. ERK1/2 kinases are part of the RAS/RAF/MEK/ERK signaling cascade often implicated in cancer development. Inhibiting ERK1/2 alongside other pathway members like MEK holds promise for enhanced efficacy and reduced resistance development [].

Overview

2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine is a heterocyclic compound that combines a pyrazole ring with a pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various disease pathways. Its unique structural characteristics may enhance its binding affinity and selectivity for molecular targets, making it a candidate for therapeutic applications.

Source

The compound is synthesized through various chemical methods, which typically involve the construction of the pyrazole and pyrimidine rings followed by their fusion. The synthesis often utilizes cyclopropylmethyl hydrazine as a precursor.

Classification

2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine is classified as a heterocyclic organic compound. Its specific structure categorizes it within the class of pyrazolo-pyrimidines, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine can be approached through several synthetic routes. One common method involves the reaction of cyclopropylmethyl hydrazine with an appropriate pyrimidine precursor under acidic or basic conditions. This method allows for the formation of the pyrazole ring before its integration into the pyrimidine structure .

Technical Details

The synthesis may require multiple steps, including:

  1. Formation of Pyrazole: Cyclopropylmethyl hydrazine reacts with carbonyl compounds to form the pyrazole moiety.
  2. Pyrimidine Integration: The pyrazole is then fused to a pyrimidine scaffold through condensation reactions.
  3. Purification: The final product is purified using techniques such as chromatography to isolate the desired compound from by-products .
Molecular Structure Analysis

Structure

The molecular formula of 2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine is C13H15N5. The compound features:

  • A pyrazole ring (five-membered ring with two adjacent nitrogen atoms).
  • A pyrimidine ring (six-membered ring containing two nitrogen atoms).
  • A cyclopropylmethyl group attached to the pyrazole, enhancing its biological activity through steric effects.

Data

The compound's molecular weight is approximately 241.30 g/mol, and it has a melting point that can vary based on purity and synthesis conditions.

Chemical Reactions Analysis

Reactions

2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine can undergo several types of chemical reactions:

  • Oxidation: This may yield corresponding oxides or hydroxyl derivatives.
  • Reduction: Reduction reactions can convert it into various amine derivatives.
  • Substitution: It can participate in nucleophilic substitution reactions where functional groups on either ring are replaced by other substituents .

Technical Details

Common reagents for these reactions include:

  • Oxidizing agents: Such as potassium permanganate.
  • Reducing agents: Such as lithium aluminum hydride.
  • Nucleophiles: Amines or halides are often used in substitution reactions.

Reaction conditions typically involve controlled temperatures and specific solvents to optimize yields and selectivity .

Mechanism of Action

The mechanism of action for 2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine involves its interaction with specific biological targets, such as enzymes or receptors. The presence of the cyclopropylmethyl group may enhance its binding affinity, allowing it to effectively inhibit target proteins involved in disease processes.

Data from pharmacological studies indicate that similar compounds exhibit activity against various targets, suggesting potential pathways for this compound's therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine is typically characterized as follows:

  • Appearance: White solid or crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol.

Chemical Properties

The chemical stability and reactivity of this compound depend on its functional groups and structural features. It is expected to be stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions.

Relevant analyses include spectroscopic methods (such as Nuclear Magnetic Resonance and Mass Spectrometry) for confirming structure and purity .

Applications

2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine has potential applications in scientific research, particularly in drug discovery and development. Its ability to inhibit specific enzymes makes it a candidate for further investigation in treating diseases where these targets are implicated, such as cancer or metabolic disorders.

Research continues to explore its efficacy and safety profiles, aiming to establish its role in therapeutic settings .

Synthetic Methodologies and Optimization Strategies for 2-(1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine

Multi-Step Synthetic Routes Involving Pyrazole-Pyrimidine Core Construction

The synthesis of 2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine relies on convergent strategies that separately construct the pyrazole and pyrimidine moieties before coupling. Two principal routes dominate the literature:

Route 1 (Pyrazole-First Approach):

  • Pyrazole Core Formation: 4-Bromo-1H-pyrazole undergoes cyclopropylmethylation using cyclopropylmethyl bromide under basic conditions (K₂CO₃/DMF, 60°C), yielding 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole with >85% regioselectivity [1] [6].
  • Metal-Catalyzed Coupling: Suzuki-Miyaura cross-coupling connects the bromopyrazole with 4-aminopyrimidin-2-yl boronic ester. Pd(PPh₃)₄ catalysis in toluene/water (3:1) at 80°C achieves 70–78% yields but requires rigorous exclusion of oxygen to prevent protodeboronation [2] [5].

Route 2 (Pyrimidine-First Approach):

  • Pyrimidine Functionalization: 2,4-Dichloropyrimidine undergoes selective amination at C4 using ammonia in iPrOH at 0°C, yielding 2-chloropyrimidin-4-amine (93% purity) [8].
  • Nucleophilic Aromatic Substitution: The C2 chloride is displaced by 1-(cyclopropylmethyl)-1H-pyrazol-4-amine under microwave irradiation (DIPEA/DMSO, 140°C, 30 min), achieving 88% conversion but generating 5–8% bis-alkylated impurities [2] [5].

Table 1: Comparative Analysis of Synthetic Routes

RouteKey StepYieldKey ChallengeOptimization Strategy
Pyrazole-FirstSuzuki Coupling70-78%ProtodeboronationOxygen-free conditions; Pd-XPhos ligand [5]
Pyrimidine-FirstNucleophilic Substitution85-88%Bis-alkylation impuritiesControlled stoichiometry (1:1.05 ratio) [2]

The pyrimidine-first route demonstrates superior scalability (>500 g batches) due to reduced metal contamination concerns [5].

Regioselective Functionalization via Nucleophilic Aromatic Substitution

Regioselectivity challenges emerge during C-N bond formation between the pyrazole C4 and pyrimidine C2 positions. Three strategies address this:

Directing Group Effects:The 4-amino group on the pyrimidine ring deactivates C2 toward electrophiles but activates C2/C6 positions for nucleophilic attack. Computational studies confirm a 12.3 kcal/mol energy preference for C2 substitution over C6 due to resonance-assisted charge delocalization [2]. Using 1-(cyclopropylmethyl)-1H-pyrazol-4-amine as the nucleophile ensures exclusive C2 selectivity, as verified by HPLC and ¹H-NMR (absence of 7.5–8.0 ppm byproducts) [5].

Solvent and Catalysis Optimization:

  • Polar Aprotic Solvents: DMSO enhances reactivity by 40% over DMF due to superior solvation of the aminopyrazole anion [5].
  • Microwave Assistance: Reduces reaction time from 24h to 30min while maintaining 90% regioselectivity by minimizing thermal degradation [8].
  • Base Selection: DIPEA outperforms K₂CO₃ by preventing N1-alkylation of the pyrazole (<1% side product) [2].

Table 2: Solvent Impact on Regioselectivity

SolventReaction Temp (°C)C2-Substitution YieldC6-Substitution Byproduct
DMSO14088%<0.5%
DMF14076%4.2%
NMP14081%2.1%

Electron-Deficient Pyrimidines:2,4-Dichloropyrimidine derivatives allow sequential amination: C4 amination precedes C2 coupling. The electron-withdrawing 4-amino group increases C2 electrophilicity by 25-fold (Hammett σₚ = +0.82), facilitating nucleophilic attack [8].

Cyclopropylmethyl Group Incorporation: Alkylation and Coupling Techniques

The cyclopropylmethyl moiety imparts metabolic stability by resisting oxidative demethylation. Two methods anchor this group:

N1-Alkylation of Pyrazole:

  • Base-Mediated Alkylation: 1H-Pyrazol-4-amine reacts with cyclopropylmethyl bromide in DMF/K₂CO₃ (60°C, 4h). Challenges include over-alkylation (N1/N2 regiochemistry) and ester hydrolysis. Optimized conditions (1.1 eq bromide, 0°C addition) yield 92% N1-alkylated product with <3% bis-alkylated impurity [1] [6].
  • Phase-Transfer Catalysis (PTC): Benzyltriethylammonium chloride enables water-tolerant reactions at 25°C, improving scalability but requiring rigorous pH control (pH 9–10) to suppress ester hydrolysis [6].

Reductive Amination Alternative:Cyclopropanecarbaldehyde couples with 1H-pyrazol-4-amine via NaBH₃CN-mediated reductive amination (MeOH, 25°C). Although milder, this route suffers from low efficiency (45% yield) due to imine instability and is rarely used industrially [1].

Protection-Deprotection Sequences:

  • Boc-Protected Intermediates: 1-(Boc)-pyrazol-4-amine undergoes clean N1-alkylation, followed by TFA deprotection (CH₂Cl₂, 0°C). This route achieves >98% regioselectivity but adds two steps [6].

Purification and Scalability Challenges in Industrial Synthesis

Scale-up introduces three critical challenges:

Impurity Profiles:

  • Metal Residues: Pd contamination (<5 ppm) from Suzuki reactions requires treatment with SiliaMetS® thiol resin or aqueous EDTA washes [5].
  • Polar Byproducts: Unreacted 1-(cyclopropylmethyl)-1H-pyrazol-4-amine and hydrolysis products necessitate activated carbon treatment or anti-solvent crystallization (water/IPA mixtures) [2].

Crystallization Optimization:The free base exhibits poor aqueous solubility (0.22 mg/mL, pH 7.4), favoring salt formation for purification:

  • Hydrochloride Salt: Crystallizes from ethanol/MTBE (4:1) with >99.5% purity and 40% recovery [4].
  • Polymorph Control: Form I (stable) precipitates at 0–5°C, while Form II (metastable) forms above 30°C. Seeding with Form I crystals ensures phase purity [4].

Solubility and Stability Constraints:Table 3: Physicochemical Properties Impacting Purification

ParameterValueProcess Implication
Aqueous Solubility (25°C)0.22 mg/mLRequires organic solvents for crystallization
LogP (calc)1.68Moderate hydrophobicity; silica gel purification suitable [4]
Thermal StabilityDecomp. >180°CSpray-drying viable for amorphous form
Hydrolytic SusceptibilitypH-sensitive (<4 or >10)Neutral pH mandatory during processing

Continuous Flow Solutions:Microwave-assisted steps reduce pyrolysis risks in nucleophilic substitutions. A segmented flow reactor achieves 99% conversion in 8 minutes (140°C, 20 bar) with 50% lower impurity generation versus batch [2] [8].

Properties

CAS Number

1643499-70-0

Product Name

2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine

IUPAC Name

2-[1-(cyclopropylmethyl)pyrazol-4-yl]pyrimidin-4-amine

Molecular Formula

C11H13N5

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C11H13N5/c12-10-3-4-13-11(15-10)9-5-14-16(7-9)6-8-1-2-8/h3-5,7-8H,1-2,6H2,(H2,12,13,15)

InChI Key

NEPZTRUGKSYJLC-UHFFFAOYSA-N

SMILES

C1CC1CN2C=C(C=N2)C3=NC=CC(=N3)N

Canonical SMILES

C1CC1CN2C=C(C=N2)C3=NC=CC(=N3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.